molecular formula C19H20N4O3 B2904462 N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1251602-21-7

N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide

Cat. No. B2904462
CAS RN: 1251602-21-7
M. Wt: 352.394
InChI Key: UWHLCMSIKLZXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide, also known as DM-Pyrazole-NI, is a small molecule compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI has also been shown to inhibit the activity of HDAC6, a histone deacetylase that plays a role in cancer progression and inflammation.
Biochemical and Physiological Effects
N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. It has also been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI is its potential therapeutic applications in various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI research, including the optimization of its therapeutic potential through the identification of its molecular targets and the development of more efficient synthesis methods. In addition, further studies are needed to investigate its potential applications in other diseases and to evaluate its safety and toxicity.

Synthesis Methods

N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI can be synthesized using a multi-step process, which involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by the coupling of the resulting intermediate with nicotinamide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Studies have shown that N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI has anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-6-(3-methylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13-8-9-23(22-13)18-7-5-15(12-20-18)19(24)21-11-14-4-6-16(25-2)17(10-14)26-3/h4-10,12H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHLCMSIKLZXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.